3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid
Description
The compound 3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid belongs to the class of 4-azatricyclo[5.2.1.0~2,6~]decane derivatives, characterized by a rigid norbornene-like core fused with an imide moiety. This structure features a benzoic acid substituent at the 3-position of the azatricyclic system, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-14-12-8-4-5-9(6-8)13(12)15(19)17(14)11-3-1-2-10(7-11)16(20)21/h1-5,7-9,12-13H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOROWQIYVUQGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the tricyclic core structure. Subsequent functional group modifications, such as oxidation and esterification, are performed to introduce the benzoic acid moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are performed using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various derivatives, including esters and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.
Biology: In biological research, 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Diphenylmethylene derivatives (MIC = 12.5–50 µg/mL) outperform unsubstituted analogs, emphasizing the role of aromatic substituents in microbial membrane disruption .
- Metal Complexation : Cu(II) complexes of bromophenyl derivatives exhibit 80–90% biofilm inhibition at 10 µM, suggesting redox-active metal centers enhance oxidative stress in pathogens .
- Crystallography : The azatricyclo core’s rigidity and hydrogen-bonding networks (e.g., R₂²(8) dimers in acetic acid derivatives) stabilize crystal lattices, which may correlate with in vivo stability .
Biological Activity
The compound 3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid , also known by its IUPAC name, exhibits a unique molecular structure that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its potential therapeutic uses.
Molecular Structure
The molecular formula of this compound is . Its structure includes a bicyclic framework that contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 283.29 g/mol |
| Melting Point | 151-153 °C |
| Purity | 95% |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that derivatives of tricyclic compounds can scavenge free radicals effectively, suggesting that this compound may possess comparable activity.
Enzyme Inhibition
Inhibitory effects on enzymes such as elastase have been documented for related compounds. The ability to inhibit elastase is crucial for potential therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.
DNA Binding Affinity
Preliminary studies suggest that compounds with similar frameworks may interact with DNA, influencing gene expression and cellular processes. The binding affinity of this compound to DNA could be investigated further to assess its potential as an anticancer agent.
Study on Antioxidant Activity
A study published in 2020 investigated the antioxidant properties of various benzimidazole derivatives and found that structures resembling this compound exhibited significant free radical scavenging activity, particularly against DPPH radicals .
Elastase Inhibition Research
Another investigation focused on the elastase inhibition potential of related tricyclic compounds showed promising results, indicating that modifications to the structure could enhance inhibitory effects compared to standard drugs like oleanolic acid . This suggests a pathway for developing therapeutics targeting inflammatory pathways.
DNA Interaction Studies
Research into the DNA binding capabilities of structurally similar compounds revealed that they could bind reversibly and spontaneously to DNA, which may lead to implications in cancer treatment strategies .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-(3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)benzoic acid?
Methodological Answer:
The synthesis typically involves cycloaddition or condensation reactions. A general approach includes:
- Step 1: Reacting a substituted triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with a benzaldehyde derivative in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .
- Step 2: Post-reaction purification via solvent evaporation and recrystallization.
Example Reaction Conditions Table:
| Reactant | Solvent | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| Substituted benzaldehyde | Ethanol | Glacial AcOH | 4–6 h | ~85% |
Key challenges include controlling stereochemistry and minimizing side products. Use HPLC or TLC (hexane/EtOH, 1:1) for purity assessment .
How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Resolve the tricyclic framework and confirm stereochemistry. Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 120 K) provides bond angles and dihedral angles .
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS in positive ion mode for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
How can contradictions in NMR data for structural confirmation be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects or signal overlap. Strategies include:
- Variable Temperature NMR: Resolve overlapping signals by altering temperature (e.g., 25°C to 50°C) to shift exchange-broadened peaks .
- Decoupling Experiments: Suppress coupling in crowded regions (e.g., δ 7.1–7.5 ppm) .
- Comparative Analysis: Cross-reference with analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) to assign ambiguous peaks .
What computational strategies predict biological activity for this compound?
Methodological Answer:
- Molecular Docking: Use programs like GOLD or AutoDock to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Prioritize ligands with high docking scores and favorable binding energies .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoic acid moiety) with bioactivity data from derivatives .
Example Docking Protocol:
Prepare protein structure (PDB: 1CX2).
Generate ligand conformers (e.g., OMEGA software).
Score interactions using ChemPLP or GoldScore .
How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Step 1: Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃, -NO₂) at the 3-, 4-, or 5-positions of the benzoic acid ring .
- Step 2: Test bioactivity (e.g., enzyme inhibition via fluorimetric assays).
- Step 3: Analyze trends using Hammett plots or 3D-QSAR (e.g., CoMFA) to quantify substituent effects .
Example SAR Table:
| Derivative Substituent | IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|
| -H (Parent compound) | 12.3 | 2.1 | |
| -Cl | 8.7 | 2.8 | |
| -OCH₃ | 15.9 | 1.9 |
How to address discrepancies in thermal stability or solubility data?
Methodological Answer:
- DSC/TGA Analysis: Determine decomposition points (e.g., 180–220°C) and compare with reported melting points .
- Solubility Screening: Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Use shake-flask method with HPLC quantification .
- Crystal Polymorphism: Perform XRPD to identify polymorphic forms affecting stability .
What experimental designs assess enzyme inhibition potential?
Methodological Answer:
- Fluorimetric Assays: Monitor enzyme activity (e.g., COX-2) using a fluorescent substrate (e.g., DCFH-DA) .
- Kinetic Studies: Calculate Ki values via Lineweaver-Burk plots under varying inhibitor concentrations.
- Control Experiments: Include positive controls (e.g., aspirin for COX inhibition) and validate with siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
